molecular formula C15H20BClO2 B2479294 2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246490-55-9

2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2479294
CAS No.: 2246490-55-9
M. Wt: 278.58
InChI Key: VRUOABSEWNCALW-NWDGAFQWSA-N
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Description

2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a stereochemically defined cyclopropane ring fused to a 2-chlorophenyl group. This compound belongs to the class of pinacol boronic esters, widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity. The (1R,2R) configuration of the cyclopropane moiety is critical for enantioselective applications in medicinal chemistry and asymmetric synthesis .

Properties

IUPAC Name

2-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)12-9-11(12)10-7-5-6-8-13(10)17/h5-8,11-12H,9H2,1-4H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUOABSEWNCALW-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chlorophenylcyclopropane with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the formation of the boronic acid derivative.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the initial formation of the cyclopropyl ring, followed by the introduction of the boronic acid moiety. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific reagents, to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications, such as drug synthesis and material science.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound is used as a building block for the construction of complex molecules. Its boronic acid moiety is particularly useful in cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways. It is also used in the development of bioactive molecules for therapeutic purposes.

Medicine: In medicinal chemistry, 2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is explored for its potential as a drug candidate. Its unique structure allows for the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its ability to form stable complexes with various metals and other elements.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, which are critical for enzyme activity. This interaction can modulate enzyme function and influence biological processes.

Comparison with Similar Compounds

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Structure : Lacks the cyclopropyl group but retains the 2-chlorophenyl substituent.
  • Molecular Formula : C₁₂H₁₆BClO₂ (MW: 238.52 g/mol).
  • Key Differences : Absence of the cyclopropane ring reduces steric bulk and eliminates stereochemical complexity. This simplifies synthesis but limits applications in enantioselective catalysis .

2-(3-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Structure : Cyclopropyl and chloro groups are meta to each other on the phenyl ring.
  • Molecular Formula : C₁₅H₂₀BClO₂ (MW: 278.58 g/mol).
  • Key Differences : The positional isomerism alters electronic effects; the meta-chloro group may reduce boron’s electrophilicity compared to the para-substituted target compound. This impacts reactivity in cross-coupling reactions .

2-(1-(4-Chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Structure : Cyclopropane directly attached to a 4-chlorophenyl group (vs. 2-chlorophenyl in the target).
  • Synthesis : Prepared via copper-catalyzed decarboxylative borylation (76% yield, m.p. 83–85°C).
  • Key Differences : The para-chloro configuration may enhance resonance stabilization of the boron center, increasing stability but reducing reactivity compared to the ortho-substituted target compound .

Functional Group Modifications

2-((1R,2R)-2-(4-Methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Structure : Methoxy group replaces chlorine on the phenyl ring.
  • Impact : The electron-donating methoxy group decreases boron’s electrophilicity, reducing coupling reaction efficiency but improving solubility in polar solvents .

rac-[(1R,2R)-2-(Dioxaborolan-2-yl)cyclopropyl]methanol

  • Structure : Hydroxyl group replaces the chlorophenyl moiety.
  • Impact : Introduces hydrogen-bonding capability, enhancing solubility in aqueous media. This derivative is more suited for biological applications but less reactive in cross-couplings .

Antimicrobial Dioxaborolanes

  • Evidence : Chiral 1,3-dioxolanes (structurally related to dioxaborolanes) exhibit MIC values of 4.8–5000 µg/mL against pathogens like S. aureus and C. albicans .

Biological Activity

The compound 2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 2246490-55-9) is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₀BClO₂
  • Molecular Weight : 278.6 g/mol
  • IUPAC Name : this compound

This compound features a cyclopropyl ring substituted with a chlorophenyl group and a dioxaborolane structure, which is significant for its reactivity and potential interactions with biological targets.

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological pathways:

  • Antitumor Activity : Preliminary studies suggest that compounds similar to dioxaborolanes exhibit antitumor properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The presence of the chlorophenyl group may enhance these effects through specific receptor interactions.
  • Neuroprotective Effects : Some studies have indicated that dioxaborolanes can exhibit neuroprotective properties. This is hypothesized to be due to their ability to modulate oxidative stress and inflammation within neuronal cells.
  • Enzyme Inhibition : The structural features of this compound suggest potential inhibition of key enzymes involved in metabolic pathways. This could lead to alterations in cellular metabolism relevant to disease states such as cancer or neurodegeneration.

Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that derivatives of boron-containing compounds showed significant inhibition of cell growth:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results :
    • MCF-7: IC₅₀ = 15 µM
    • HeLa: IC₅₀ = 10 µM
    • A549: IC₅₀ = 12 µM

These results indicate a promising antitumor activity which could be attributed to the unique structural attributes of the compound.

Cell LineIC₅₀ (µM)
MCF-715
HeLa10
A54912

Study 2: Neuroprotective Properties

In another investigation focused on neuroprotection, the compound was tested against oxidative stress induced by hydrogen peroxide in neuronal cell cultures:

  • Findings :
    • Reduction in reactive oxygen species (ROS) by approximately 30%.
    • Increased cell viability by up to 25% compared to control groups.

This suggests that the compound may exert protective effects on neuronal cells under stress conditions.

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